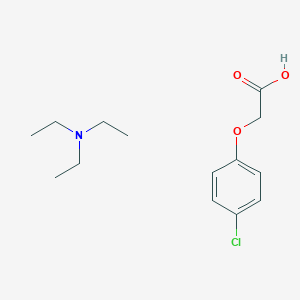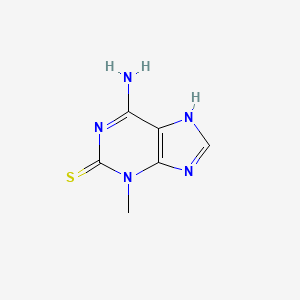![molecular formula C14H26N2O2Si2 B14381845 1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile CAS No. 88117-31-1](/img/structure/B14381845.png)
1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile is a chemical compound with the molecular formula C12H28O2Si2 It is a derivative of cyclohexane, where two trimethylsilyl groups are attached to the oxygen atoms at the 1 and 3 positions, and two cyano groups are attached to the carbon atoms at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile typically involves the reaction of cyclohexane-1,3-dione with trimethylsilyl cyanide in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-50°C. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of trimethylsilyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound. The final product is typically purified by distillation or recrystallization to achieve the desired purity and quality.
化学反応の分析
Types of Reactions
1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,3-dione derivatives, while reduction can produce cyclohexane-1,3-diamine derivatives. Substitution reactions can result in a variety of functionalized cyclohexane derivatives.
科学的研究の応用
1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate or a drug delivery agent.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, while the cyano groups can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions, interact with enzymes, and modulate biological pathways.
類似化合物との比較
Similar Compounds
Cyclohexane-1,3-dione: A precursor in the synthesis of 1,3-Bis[(trimethylsilyl)oxy]cyclohexane-1,3-dicarbonitrile.
1,3-Bis[(trimethylsilyl)oxy]cyclohexane: A related compound without the cyano groups.
Cyclohexane-1,3-diamine: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of both trimethylsilyl and cyano groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
88117-31-1 |
|---|---|
分子式 |
C14H26N2O2Si2 |
分子量 |
310.54 g/mol |
IUPAC名 |
1,3-bis(trimethylsilyloxy)cyclohexane-1,3-dicarbonitrile |
InChI |
InChI=1S/C14H26N2O2Si2/c1-19(2,3)17-13(11-15)8-7-9-14(10-13,12-16)18-20(4,5)6/h7-10H2,1-6H3 |
InChIキー |
QQAFQSHFDDTIIC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1(CCCC(C1)(C#N)O[Si](C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)

![Bis(diphenylmethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14381778.png)
![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)
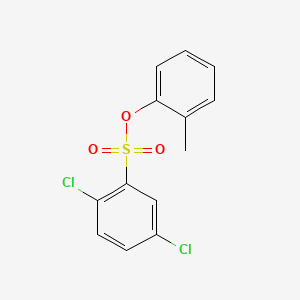

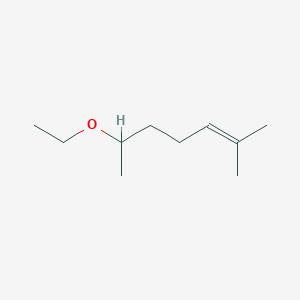
![3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile](/img/structure/B14381798.png)
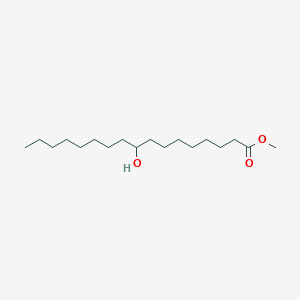

![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14381815.png)
